molecular formula C10H7F3O B14269142 1H-Inden-1-ol, 1-(trifluoromethyl)- CAS No. 185255-38-3

1H-Inden-1-ol, 1-(trifluoromethyl)-

Cat. No.: B14269142
CAS No.: 185255-38-3
M. Wt: 200.16 g/mol
InChI Key: RBYDZJHBNBKXHL-UHFFFAOYSA-N
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Description

1H-Inden-1-ol, 1-(trifluoromethyl)- is a chemical compound characterized by the presence of an indene ring structure with a hydroxyl group at the first position and a trifluoromethyl group at the same position

Preparation Methods

The synthesis of 1H-Inden-1-ol, 1-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the trifluoromethylation of indene derivatives. This process typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions, including the presence of a base and a suitable solvent . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Inden-1-ol, 1-(trifluoromethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Inden-1-ol, 1-(trifluoromethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Inden-1-ol, 1-(trifluoromethyl)- involves its interaction with molecular targets through its hydroxyl and trifluoromethyl groups. These interactions can lead to the modulation of biological pathways and processes. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

1H-Inden-1-ol, 1-(trifluoromethyl)- can be compared with other similar compounds such as:

    1H-Inden-1-ol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1H-Inden-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

    1H-Inden-1-amine:

The presence of the trifluoromethyl group in 1H-Inden-1-ol, 1-(trifluoromethyl)- makes it unique by enhancing its chemical stability, lipophilicity, and potential biological activity.

Properties

CAS No.

185255-38-3

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

1-(trifluoromethyl)inden-1-ol

InChI

InChI=1S/C10H7F3O/c11-10(12,13)9(14)6-5-7-3-1-2-4-8(7)9/h1-6,14H

InChI Key

RBYDZJHBNBKXHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC2(C(F)(F)F)O

Origin of Product

United States

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